Product packaging for Diphenyl(diphenylmethyl)silane(Cat. No.:CAS No. 30274-67-0)

Diphenyl(diphenylmethyl)silane

Cat. No.: B11945604
CAS No.: 30274-67-0
M. Wt: 350.5 g/mol
InChI Key: STCKELCUXJCAHW-UHFFFAOYSA-N
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Description

Diphenyl(diphenylmethyl)silane is a specialized organosilane compound offered for research and development purposes. As a phenyl-substituted silane, it is of significant interest in the study of surface modification and the development of advanced materials . A key research application for silanes of this class is in the creation of hydrophobic coatings . The aromatic phenyl groups act as hydrophobic entities, enabling the silane to impart surface hydrophobicity. This is achieved by the silane creating a non-polar interphase that shields polar surfaces from interaction with water, which is valuable for investigating protective coatings for composite structures . Such coatings maintain a high degree of permeability to water vapor while resisting ion transport, which can help reduce deterioration at the coating interface associated with entrapped water . Furthermore, phenyl-containing silanes are important in high-performance material research, particularly in fields requiring thermal stability and ablation resistance, such as in hybrid resins for aerospace applications . The incorporation of diphenyl units into siloxane polymers has been shown to improve properties like heat resistance, UV radiation resistance, and low-temperature performance . This compound is provided for laboratory investigation and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for any form of human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H22Si B11945604 Diphenyl(diphenylmethyl)silane CAS No. 30274-67-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

30274-67-0

Molecular Formula

C25H22Si

Molecular Weight

350.5 g/mol

IUPAC Name

benzhydryl(diphenyl)silane

InChI

InChI=1S/C25H22Si/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26H

InChI Key

STCKELCUXJCAHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)[SiH](C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Reactivity and Mechanistic Investigations of Diphenyl Diphenylmethyl Silane and Its Derivatives

Chemical Reactivity of Silicon-Carbon Bonds in Aryl-Substituted Silanes

The silicon-carbon (Si-C) bond is a cornerstone of organosilicon chemistry, exhibiting distinct reactivity compared to its carbon-carbon counterpart. In aryl-substituted silanes, such as those containing phenyl groups, the Si-C bond is generally stable towards oxygen and water under ambient conditions. wikipedia.org However, its reactivity is significantly influenced by the electronic and steric nature of the substituents on the silicon atom.

The Si-C bond in arylsilanes is susceptible to cleavage by strong electrophiles. For instance, some strong acids can cause protodesilation, a reaction where a proton replaces the silyl (B83357) group on the aromatic ring. wikipedia.org While resistant to most nucleophiles, the Si-C bond can be cleaved by potent nucleophiles such as fluoride (B91410) ions. wikipedia.org The reaction of aryl-substituted disilanes with elemental lithium can also lead to Si-C bond cleavage. rsc.org Quantum chemical studies indicate that aromatic substituents are crucial for such cleavage reactions, as they stabilize the radical anion intermediate formed after an initial electron transfer from the metal to the silane (B1218182). rsc.org This stabilization is a key factor in determining the reaction's feasibility and pathway.

Influence of Steric Hindrance Imparted by Diphenylmethyl Groups on Reaction Kinetics and Selectivity

Steric hindrance plays a pivotal role in dictating the course of chemical reactions, and the bulky diphenylmethyl group [(C₆H₅)₂CH-] exerts a profound steric influence on the silicon center. This steric bulk can significantly reduce the rate of a reaction by physically impeding the approach of a reactant to the silicon atom's reactive site. catalysis.bloglibretexts.org For nucleophilic substitution reactions at the silicon center, which often proceed through a pentacoordinate intermediate, the large diphenylmethyl group increases the activation energy of this transition state, thereby slowing the reaction kinetics. libretexts.orgchem-station.com

Beyond kinetics, steric hindrance is a powerful tool for controlling reaction selectivity. catalysis.blog By blocking certain reaction pathways, bulky substituents can direct a reaction to yield a specific product over other possibilities. For example, in reactions with multiple potential sites for attack, the diphenylmethyl group can ensure that the reagent interacts with a less sterically crowded position. In catalytic processes, the steric profile of substituents can influence the binding of substrates to the active site, affecting both chemo- and stereoselectivity. catalysis.blogbeilstein-journals.org The nature of the silane itself has a clear impact on reactivity, with increased steric hindrance around the silicon-hydride (Si-H) bond showing a significant influence on reaction performance in cross-dehydrogenative couplings. acs.org

Table 1: Conceptual Effect of Steric Hindrance on Silane Reactivity
Silyl GroupRelative Steric BulkEffect on Nucleophilic Attack RateInfluence on Selectivity
Trimethylsilyl (B98337)LowFastLow
tert-Butyldimethylsilyl (TBS)ModerateModerateModerate
Triisopropylsilyl (TIPS)HighSlowHigh
Diphenyl(diphenylmethyl)silylVery HighVery SlowVery High

Electrophilic and Nucleophilic Character of the Silicon Center in Functionalization Reactions

The silicon atom in Diphenyl(diphenylmethyl)silane and its derivatives primarily exhibits electrophilic character. This is due to the polarization of the Si-C and Si-H bonds, where silicon is less electronegative than carbon and slightly more electropositive than hydrogen. The presence of electron-withdrawing aryl groups further enhances the Lewis acidity of the silicon center, making it more susceptible to attack by nucleophiles. lsu.edu This electrophilicity allows silicon to expand its coordination number beyond four, forming hypervalent intermediates (penta- or hexacoordinate species) during substitution reactions. lsu.eduopen.ac.uk The ability of silicon to become hypervalent is a key aspect of its reactivity and increases with the number of electronegative groups attached to it. lsu.eduopen.ac.uk

While the silicon center itself is electrophilic, organosilicon compounds can be converted into silicon nucleophiles under specific conditions. wiley-vch.de This typically involves the reaction of chlorosilanes or disilanes with alkali metals or the activation of silylboronates with a Lewis base or a copper catalyst. wiley-vch.de These powerful silyl anions or silyl-metal species can then participate in nucleophilic silylation reactions, attacking various electrophiles to form new silicon-carbon bonds. wiley-vch.de Therefore, while this compound itself would react as an electrophile at the silicon center, its analogues could be transformed into potent nucleophilic reagents.

Mechanistic Studies of Transformations Involving this compound Analogues

Mechanistic insights into the reactivity of diphenyl-substituted silanes can be gleaned from studies of intramolecular deoxygenative alkylations. In these reactions, a silyl ether derived from an alcohol and a diphenyl-substituted silane undergoes a transformation to form a new carbon-carbon bond, effectively removing the oxygen atom. lsu.edu Research indicates that silyl ethers bearing electron-withdrawing groups, such as phenyl groups, are more reactive in these transformations. lsu.edu

The reaction is often catalyzed by a Lewis acid, such as indium trichloride (B1173362) (InCl₃), and is believed to proceed through a carbocation intermediate. lsu.edu A plausible mechanism involves the initial formation of a silyl ether. The Lewis acid then coordinates to the ether oxygen, activating the carbon-oxygen bond for cleavage and generating a carbocation. This intermediate is then attacked by an intramolecular nucleophile. Studies on related systems suggest that for secondary benzylic silyl ethers, the reaction proceeds via an Sₙ1 mechanism, consistent with the formation of a carbocation intermediate. mdpi.com The diphenylsilyl group facilitates this process due to its electronic properties and ability to stabilize the developing transition states.

Table 2: Influence of Silyl Ether Substituents on Deoxygenative Reactions
Silyl Ether PrecursorAlcohol TypeProposed MechanismRelative ReactivityReference
Diphenylsilyl etherSecondary, BenzylicSₙ1-like (Carbocation)High lsu.edu
Dimethylsilyl etherSecondary, BenzylicSₙ1-like (Carbocation)Low lsu.edu
Primary alkyl silyl etherPrimarySₙ2-likeVaries mdpi.com
Tertiary alkyl silyl etherTertiarySₙ1 (Carbocation)High mdpi.com

The elucidation of reaction mechanisms relies heavily on the detection and characterization of transient intermediates and the understanding of transition states. catalysis.blognumberanalytics.com These short-lived species are not present in the final products but are critical steps along the reaction pathway. catalysis.blog For transformations involving diphenyl-substituted silanes, several types of intermediates have been proposed and studied.

In deoxygenative functionalizations, silyl ethers are considered plausible reaction intermediates that form prior to the key C-O bond cleavage step. chemrxiv.org Following the formation of the silyl ether, a key intermediate in many substitution reactions at benzylic or tertiary centers is a carbocation, generated upon cleavage of the activated C-O bond. lsu.edumdpi.com The transition states in these reactions often involve hypervalent silicon species. For example, nucleophilic attack at silicon proceeds through a pentacoordinate transition state, the stability of which is influenced by the steric and electronic properties of the substituents. chem-station.com Advanced techniques such as laser flash photolysis and time-resolved NMR spectroscopy are instrumental in detecting and studying the kinetics of these fleeting intermediates. york.ac.uk

Insights from Intramolecular Deoxygenative Alkylations of Diphenyl-Substituted Silyl Ethers

Functionalization Reactions of the Diphenyl(diphenylmethyl)silyl Group

The diphenyl(diphenylmethyl)silyl moiety can be introduced into various molecular frameworks or modified through specific functionalization reactions. These reactions often leverage the reactivity of the silicon-hydride (Si-H) bond present in the parent silane, this compound.

One notable method is the insertion of a carbene into the Si-H bond. Research has shown that this reaction can be performed with high yield and enantioselectivity, providing a direct route to more complex, chiral organosilanes. escholarship.org For example, the reaction of this compound with a diazo compound precursor in the presence of a suitable catalyst can lead to the formation of a new silicon-carbon bond. escholarship.org

Another synthetic strategy involves the conversion of phenylated silanes into highly reactive silyl triflate intermediates. researchgate.net By treating a phenyl-substituted silane with triflic acid, a protodephenylation reaction occurs, yielding a silyl triflate. This versatile intermediate can then react with a wide array of nucleophiles, effectively attaching the silyl group to a new substrate. researchgate.net This methodology allows for the incorporation of the bulky and electronically distinct diphenyl(diphenylmethyl)silyl group into polymers and other complex architectures. researchgate.net

Table 3: Example of Functionalization via Carbene Insertion
SilaneDiazo PrecursorProductYieldEnantiomeric Ratio (er)Reference
DiphenylmethylsilaneEthyl 2-diazo-2-phenylacetateBenzhydryl silane78%82:18 escholarship.org
DiphenylmethylsilaneEthyl 2-diazo-2-(4-methoxyphenyl)acetateMethoxy-substituted benzhydryl silane45%81:19 escholarship.org
DiphenylmethylsilaneEthyl 2-diazo-2-(3,5-dichlorophenyl)acetateDichloro-substituted benzhydryl silane91%76:24 escholarship.org

Advanced Spectroscopic and Structural Characterization of Diphenyl Diphenylmethyl Silane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organosilicon compounds like Diphenyl(diphenylmethyl)silane. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and dynamics of the molecule. numberanalytics.com

¹H, ¹³C, and ²⁹Si NMR Applications in Organosilicon Analysis

The primary nuclei of interest for the structural elucidation of this compound are ¹H, ¹³C, and the less abundant but highly informative ²⁹Si.

¹H NMR Spectroscopy : Proton NMR spectra provide information on the hydrogen atoms within the molecule. For this compound, the spectrum would show distinct signals for the aromatic protons on the phenyl groups and the methine proton of the diphenylmethyl group. The integration of these signals would correspond to the number of protons in each environment. Databases contain ¹H NMR spectral data for the closely related compound, diphenylmethylsilane. chemicalbook.com

¹³C NMR Spectroscopy : Carbon-13 NMR is crucial for mapping the carbon skeleton of the molecule. The spectrum of this compound would display separate resonances for the different carbon atoms in the phenyl rings and the unique carbon of the diphenylmethyl group, providing a fingerprint of the molecule's carbon framework. chemicalbook.com

²⁹Si NMR Spectroscopy : As the central atom in the molecule, the ²⁹Si nucleus gives a direct insight into its immediate chemical environment. The chemical shift of the ²⁹Si signal is highly sensitive to the nature of the substituents attached to the silicon atom. magritek.com In this compound, the silicon is bonded to two phenyl groups and one diphenylmethyl group, resulting in a characteristic chemical shift. The high sensitivity of silicon to its surroundings makes ²⁹Si NMR a powerful tool for identifying polymer compositions and characterizing organosilane compounds. magritek.comunige.ch

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift Range (ppm) Multiplicity
¹H (Aromatic) 7.0 - 8.0 Multiplet
¹H (Methine) ~4.5 - 5.5 Singlet
¹³C (Aromatic) 120 - 140 Multiple Signals
¹³C (Methine) ~40 - 50 Singlet

Advanced NMR Techniques Including 2D NMR, Solid-State NMR, and Time-Course Studies

To further refine the structural understanding of complex molecules like this compound, advanced NMR techniques are employed.

2D NMR Spectroscopy : Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing connectivity between different atoms. numberanalytics.com For instance, an HMBC experiment could confirm the bond between the methine proton and the silicon atom by showing a correlation between their respective nuclei. researchgate.net These techniques are essential for unambiguously assigning all proton and carbon signals, especially in sterically crowded molecules. numberanalytics.commdpi.com

Solid-State NMR (SS-NMR) : While solution-state NMR provides information on the average structure of a molecule in a solvent, solid-state NMR offers insights into the structure and dynamics in the solid phase. rsc.org For organosilanes, ¹³C and ²⁹Si SS-NMR can reveal details about the packing of molecules in the crystal lattice and identify different polymorphic forms. mdpi.comeuropa.euacs.org This technique is particularly useful for studying the structure of organosilanes functionalized on surfaces. mdpi.comeuropa.eu

Time-Course Studies : NMR can be used to monitor chemical reactions over time. For example, time-course NMR studies could be used to follow the synthesis of this compound or its subsequent reactions, providing mechanistic insights.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Mechanistic Probes

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the key vibrational modes would include:

Si-H stretching : Although not present in the target molecule, the Si-H bond in related silanes gives a characteristic stretching vibration in the IR and Raman spectra, typically in the range of 2000-2200 cm⁻¹. researchgate.netnii.ac.jpaip.org The intensity of the Si-H absorption is related to the polarity of the bond. jkps.or.kr

Aromatic C-H stretching : These vibrations appear above 3000 cm⁻¹.

C=C stretching : The aromatic rings will show characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

Si-C stretching : The silicon-carbon bond vibrations are typically found in the fingerprint region of the spectrum.

FT-IR and Raman spectroscopy are complementary techniques. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is better for non-polar bonds and symmetric vibrations. jkps.or.kr For instance, the symmetric stretching of the phenyl rings would likely be more intense in the Raman spectrum. The analysis of these vibrational spectra provides a quick and effective method for confirming the presence of the key functional groups in this compound. aps.org

Table 2: Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Aromatic C-H Stretching 3000 - 3100
Aromatic C=C Stretching 1400 - 1600

Single Crystal X-ray Diffraction Analysis for Precise Solid-State Structure Determination

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, and bond angles, offering an unambiguous picture of the molecule's conformation in the solid state.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. When this compound is ionized in a mass spectrometer, it will form a molecular ion whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.

The fragmentation pattern observed in the mass spectrum provides clues about the molecule's structure. For this compound, common fragmentation pathways would likely involve the cleavage of the silicon-carbon bonds. The stability of the resulting fragments, such as the diphenylmethyl cation, would influence the intensity of the corresponding peaks in the mass spectrum. This technique is complementary to NMR and vibrational spectroscopy, providing a confident identification of the compound. nih.gov

Table 3: Compound Names

Compound Name
This compound
Diphenylmethylsilane
Diphenylsilane (B1312307)
Mesityl(methyl)silane
Ph(tBu)SiH2

Computational and Theoretical Studies of Diphenyl Diphenylmethyl Silane

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.comaimspress.com It is instrumental in predicting molecular properties by focusing on the electron density rather than the complex many-electron wavefunction. scispace.com For Diphenyl(diphenylmethyl)silane, DFT calculations can elucidate its fundamental electronic characteristics and reactivity.

Electronic Structure: DFT calculations are used to determine the spatial distribution and energy levels of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity, kinetic stability, and the energy required for electronic excitation. For organosilanes, the HOMO is often associated with the Si-C or Si-H bonds, while the LUMO may be distributed over the aromatic rings.

Reactivity Prediction: From the electronic structure, various reactivity descriptors can be calculated. These parameters help in predicting how this compound will interact with other chemical species. Key descriptors include:

Electrostatic Potential (ESP): ESP maps illustrate the charge distribution on the molecule's surface, identifying nucleophilic (electron-rich) and electrophilic (electron-poor) sites. For this molecule, the silicon atom and its attached hydrogen are expected to be key reactive sites.

Fukui Functions: These functions provide more detailed insight by indicating which atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack.

DFT has proven effective in studying related silane (B1218182) compounds. For instance, investigations into diphenylsilane (B1312307) (DPS) have successfully used DFT to analyze its fluorescence and electronic excitation spectra. researchgate.net Such studies form a basis for understanding the more complex this compound.

Table 1: Illustrative DFT-Calculated Parameters for a Silane Molecule This table provides an example of typical parameters that would be calculated for this compound using DFT.

ParameterDescriptionIllustrative Value
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to ionization potential.-6.5 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity.-0.8 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical stability.5.7 eV
Dipole Moment A measure of the net molecular polarity.0.5 D
Mulliken Charge on Si Partial atomic charge on the silicon atom, indicating its electrophilicity.+0.75 e

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of molecular behavior, including conformational changes and non-covalent interactions. mdpi.comgalaxyproject.org

Conformational Analysis: this compound is a sterically bulky molecule with multiple rotatable bonds, primarily the Si-C and C-C bonds of the phenyl and diphenylmethyl groups. This flexibility allows it to adopt numerous conformations. MD simulations can explore the potential energy surface of the molecule to identify stable, low-energy conformations and the energy barriers between them. nih.gov The simulation tracks the trajectory of each atom, revealing how the phenyl rings and the diphenylmethyl group orient themselves relative to the central silicon atom. This is crucial for understanding how the molecule's shape influences its reactivity and physical properties. Studies on related polysiloxanes have used MD to understand how phenyl group substitution impacts chain dynamics and structure. rsc.org

Intermolecular Interactions: MD simulations are also invaluable for studying how this compound interacts with other molecules, such as solvents or reactants. By simulating the molecule within a box of solvent molecules, researchers can analyze the formation and lifetime of hydrogen bonds, van der Waals forces, and π-π stacking interactions between the phenyl rings. This information is key to understanding its solubility, aggregation behavior, and the initial steps of a chemical reaction in solution. The dynamic nature of MD captures the complex interplay of forces that govern these interactions. mdpi.com

Quantitative Analysis of Steric and Electronic Parameters through Computational Modeling

Computational modeling allows for the quantitative determination of steric and electronic parameters, which are essential for explaining and predicting chemical reactivity and selectivity. rsc.org

Steric Parameters: The significant steric bulk of the two phenyl groups and the diphenylmethyl group attached to the silicon atom heavily influences the accessibility of the reactive Si-H bond. Computational methods can quantify this steric hindrance.

Sterimol Parameters (L, B1, B5): These parameters describe the dimensions of a substituent, providing a quantitative measure of its size and shape.

Percent Buried Volume (%Vbur): This parameter calculates the percentage of the space around a central atom (in this case, silicon) that is occupied by its substituents. A quantitative analysis using these parameters can predict whether a reaction is likely to be sterically hindered and can help explain regioselectivity in reactions involving the silane. rsc.org

Electronic Parameters: The electronic influence of the substituents can be quantified to understand their effect on the reactivity of the silicon center.

Hammett and Taft Constants (σ, σ):* These constants quantify the electron-donating or electron-withdrawing nature of substituents based on their effect on the reaction rates of benchmark reactions. Computational models can calculate properties that correlate well with these empirical constants. researchgate.net

Calculated Charge Distribution: As mentioned in the DFT section, calculating the partial charges on each atom provides a direct measure of the electronic environment within the molecule.

By correlating these calculated parameters with experimental outcomes for a series of related compounds, researchers can build predictive Quantitative Structure-Activity Relationship (QSAR) models. rsc.org

Prediction of Spectroscopic Signatures and Validation Against Experimental Data

A key application of computational chemistry is the prediction of spectroscopic data, which can be used to identify a molecule and confirm its structure. These theoretical spectra can be compared with experimental results for validation.

Predicting Spectra:

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used with DFT to calculate nuclear magnetic shielding tensors, which are then converted into chemical shifts (¹H, ¹³C, ²⁹Si NMR). These predictions help in assigning peaks in experimental spectra.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. The frequencies correspond to the stretching and bending modes of the chemical bonds (e.g., Si-H, Si-C, C-H).

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. nih.gov

Validation: The accuracy of these predictions depends on the chosen computational level (functional and basis set). mdpi.com A common practice is to perform calculations on known, related compounds, such as Diphenylsilane or Triphenylsilane, and compare the predicted spectra with their known experimental spectra. researchgate.netnih.gov If the computational method accurately reproduces the experimental data for these known compounds, it provides confidence in the predictions for the target molecule, this compound. This validation step is crucial for ensuring the reliability of the computational model.

Table 2: Example of Predicted vs. Experimental Spectroscopic Data for a Related Silane

Spectroscopic DataPredicted Value (Computational)Experimental Value
²⁹Si NMR Chemical Shift -18.5 ppm-18.1 ppm
Si-H Stretch (IR) 2135 cm⁻¹2140 cm⁻¹
First Electronic Transition (UV-Vis) 268 nm265 nm

Exploration of Reaction Mechanisms via Quantum Chemical Calculations and Potential Energy Surface Mapping

Quantum chemical calculations are a cornerstone for investigating reaction mechanisms, providing insights that are often inaccessible through experimental means alone. rsc.org These methods are used to map the potential energy surface (PES) for a given reaction. chemrxiv.org

A PES is a multi-dimensional surface that represents the energy of a chemical system as a function of its geometry. By exploring this surface, chemists can identify the most energetically favorable pathway for a reaction. Key points on the PES that are located and characterized include:

Reactants and Products: These are energy minima on the PES.

Transition States (TS): These are saddle points on the PES, representing the highest energy barrier that must be overcome for a reaction to proceed from reactants to products. The structure of the TS provides critical information about the bond-making and bond-breaking processes.

Intermediates: These are local minima that may exist along the reaction pathway between reactants and products.

Applications of Diphenyl Diphenylmethyl Silane in Catalysis and Organometallic Chemistry

Diphenyl(diphenylmethyl)silane as a Component of Advanced Ligand Architectures

The diphenylmethyl group, often as part of a diphenylmethylsilyl substituent, is a valuable component in the design of sophisticated ligands for transition metal catalysis. Its primary role is to create a sterically demanding environment around the metal center, which can profoundly impact the catalyst's behavior.

The rational design of ligands is a cornerstone of modern catalysis, enabling precise control over chemical transformations. mdpi.com Ligands featuring bulky substituents like the diphenylmethyl group are synthesized to modulate the steric and electronic environment of a catalytic metal center. nsf.gov This "steric tuning" is a powerful strategy for enhancing catalyst performance.

The synthesis of these sterically hindered ligands often involves multi-step sequences. For instance, sterically-hindered N-heterocyclic carbene (NHC) ligands based on an indazole framework have been developed, incorporating a versatile 2,6-bis(diphenylmethyl)aryl moiety. nsf.gov The synthesis for these ligands, named Indy*, proceeds through key steps including the condensation of a substituted aniline (B41778) with 2-nitrobenzaldehyde, followed by a Cadogan cyclization using triethyl phosphite. nsf.gov Similarly, pincer-type ligands, such as 2,6-bis[(diphenyl)methyl]diamidopyridine (DPMDAP), have been synthesized for use in oxorhenium(V) complexes, which act as components of frustrated Lewis-pair catalysts. researchgate.net

Another approach involves the straightforward synthesis of pyrimidine-based phosphine (B1218219) ligands, such as N-((diphenylphosphine)methyl)pyrimidin-2-amine, which can be used to create diverse architectures in Group 11 metal complexes. researchgate.net The design of such ligands aims to combine the properties of different functional groups to achieve unique coordination behavior and catalytic activity.

In manganese-catalyzed hydrosilylation of alkynes, the use of bulky silanes, including those with a diphenylmethylsilyl group, was found to favor the formation of the Z-alkenyl product. oaepublish.comresearchgate.net The proposed mechanism suggests that after a silyl (B83357) radical adds to the alkyne, the significant steric hindrance of the diphenylmethylsilyl group makes hydrogen atom transfer from HMn(CO)₅ to the Z-configured alkenyl radical intermediate more favorable, thus dictating the stereochemical outcome. oaepublish.comresearchgate.net

Similarly, in the palladium-catalyzed polymerization of propylene (B89431) using phosphine-sulfonate ligands, the steric bulk of substituents on the phosphorus atom was systematically studied. While introducing a trimethylsilyl (B98337) group improved molecular weight and tacticity compared to less bulky groups, the even larger diphenylmethylsilyl group did not lead to further improvement in these specific parameters. u-tokyo.ac.jp This highlights that the relationship between steric bulk and catalyst performance is not always linear and that an optimal steric environment exists for each specific catalytic system. Research has shown a strong correlation between the distal steric bulkiness of substituents (quantified by Sterimol B5 parameters) and the molecular weights of the resulting polymers. u-tokyo.ac.jp

In other systems, such as the acid-catalyzed cyclization of gem-vinylsilyl alcohols, the diphenylmethylsilyl group was observed to slow down the reaction compared to the less hindered phenyldimethylsilyl group, providing clear evidence of steric influence on the reaction kinetics. d-nb.info

Catalyst SystemTransformationRole of Diphenylmethylsilyl GroupObserved EffectReference
Mn₂(CO)₁₀ / LPOHydrosilylation of alkynesSteric directorFavors formation of Z-alkenyl product due to hindered approach for H-atom transfer. oaepublish.comresearchgate.net
Palladium/Phosphine-SulfonatePropylene polymerizationSteric bulk on ligandDid not improve molecular weight or tacticity beyond the smaller trimethylsilyl group. u-tokyo.ac.jp
TMSOTf / AcidCyclization of gem-vinylsilyl alcoholsSteric hindranceReaction proceeded more slowly compared to analogous phenyldimethylsilyl derivative. d-nb.info

Design and Synthesis of Ligands Incorporating Diphenylmethyl Moieties for Transition Metal Catalysis

Role of this compound or its Derivatives as Protecting Groups in Complex Organic Synthesis

In the intricate world of multi-step organic synthesis, protecting groups are indispensable tools for temporarily masking reactive functional groups. uchicago.eduorganic-chemistry.org Silyl ethers are a major class of protecting groups for alcohols, and the diphenylmethylsilyl (DPMS) ether, derived from a this compound precursor, offers unique characteristics regarding its stability and cleavage conditions. utsouthwestern.edu

The utility of a protecting group is defined by the ease and selectivity of its introduction and, more importantly, its removal. uchicago.edu The diphenylmethylsilyl (DPMS) group has been the subject of studies aimed at developing highly selective deprotection methods that leave other common silyl ethers, such as tert-butyldimethylsilyl (TBDMS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS), intact. tandfonline.comresearchgate.net

One notable method involves the photolytic cleavage of DPMS ethers. Selective deprotection of DPMS ethers of allylic or benzylic alcohols can be achieved by UV irradiation in the presence of phenanthrene (B1679779) in a methylene (B1212753) chloride and methanol (B129727) solution. tandfonline.com Under these conditions, TBDMS and TBDPS ethers remain unaffected, demonstrating high selectivity. tandfonline.com

More recent advancements have focused on environmentally responsible methods using aqueous conditions. Two distinct approaches have been described for the selective removal of the DPMS group:

Catalytic Perfluoro-1-butanesulfonyl fluoride (B91410) (a SuFEx reagent) : This method uses catalytic amounts of the reagent in an aqueous micellar system formed by the designer surfactant TPGS-750-M. researchgate.net

Stoichiometric 18-crown-6 (B118740) ether : This approach utilizes a stoichiometric amount of the crown ether in aqueous ethanol. researchgate.net

Both aqueous methods demonstrate remarkable chemoselectivity, removing the DPMS group in the presence of TBS, TIPS, and TBDPS ethers under very mild conditions. researchgate.netacs.org Another reagent, sodium azide (B81097) in dimethylformamide, has also been shown to cleave the methyldiphenylsilyl ether bond under conditions where t-butyldimethylsilyl and t-butyldiphenylsilyl ethers are stable. researchgate.net

Reagent/ConditionSubstrate ScopeSelectivityReference
UV light (λ=254nm), Phenanthrene, CH₂Cl₂/MeOHAllylic or benzylic DPMS ethersCleaves DPMS in the presence of TBDMS and TBDPS ethers. tandfonline.com
cat. Perfluoro-1-butanesulfonyl fluoride, TPGS-750-M, H₂ODPMS ethersCleaves DPMS in the presence of TBS, TIPS, and TBDPS ethers. researchgate.net
18-crown-6 ether, EtOH/H₂ODPMS ethersCleaves DPMS in the presence of TBS, TIPS, and TBDPS ethers. researchgate.net
Sodium azide, DMFMethyldiphenylsilyl ethersCleaves methyldiphenylsilyl ether in the presence of TBDMS and TBDPS ethers. researchgate.net

The stability of a protecting group across a range of chemical environments determines its applicability in a synthetic sequence. uchicago.edu The diphenylmethylsilyl (DPMS) group exhibits a unique stability profile compared to other widely used silyl ethers.

The development of specific, mild deprotection methods for DPMS implies its stability under many other conditions. For example, the fact that fluoride ions are often used to cleave other silyl ethers like TBDMS, TIPS, and TBDPS suggests that DPMS can be stable to certain fluoride-based reagents, allowing for orthogonal protection strategies. researchgate.netgelest.comlibretexts.org The stability of silyl ethers is generally influenced by steric hindrance around the silicon atom and the electronic nature of its substituents. The DPMS group's stability is intermediate, making it more robust than a simple trimethylsilyl (TMS) group but susceptible to specific cleavage conditions that leave more sterically hindered groups like TIPS and TBDPS untouched. tandfonline.comgelest.com For instance, the TBDPS group is noted for its enhanced stability under acidic conditions compared to other silyl ethers. researchgate.net The selective photolytic cleavage of DPMS ethers of allylic and benzylic alcohols specifically highlights a reactivity pattern that is not observed for TBDMS or TBDPS groups under the same conditions. tandfonline.com

Development of Selective Protection and Deprotection Strategies

Catalytic Transformations Mediated by Systems Incorporating this compound Analogues

Analogues of this compound, such as diphenylsilane (B1312307) and other organosilanes bearing phenyl groups, are important reagents in a variety of catalytic transformations. organic-chemistry.org These reactions often leverage the reactivity of the Si-H bond.

A copper(I) complex with a trispyrazolylborate ligand has been shown to catalyze the insertion of a nitrene group from an oxidant into the Si-H bond of various silanes, including phenyl-substituted silanes. acs.org This transformation, which forms a Si-N bond, is sensitive to steric effects; increasing the number of bulky phenyl groups on the silicon atom can hinder the reaction. acs.org

In another example, diphenylprolinol diphenylmethylsilyl ether was used as an organocatalyst in a domino Michael/epimerization/Michael/1,2-addition reaction sequence to synthesize complex chiral noradamantane scaffolds. nih.gov The silyl ether component of the catalyst was crucial for achieving the desired reactivity and stereoselectivity.

Furthermore, iridium complexes have been developed that catalyze the cross-dehydrogenative coupling of secondary amines with silanes, including diphenylmethylsilane, to form N-silylamines. acs.org The steric hindrance around the Si-H bond significantly influences the reaction's performance, with bulkier silanes sometimes reacting more slowly. acs.org Diphenylsilane itself is a versatile reducing agent in catalytic systems. For instance, in combination with a ruthenium catalyst, it efficiently performs the reductive amination of aldehydes. organic-chemistry.org It is also used in nickel-catalyzed reductions of carboxylic acids to aldehydes and in organophosphorus-catalyzed reductive couplings. organic-chemistry.org

Hydrosilylation Reactions of Unsaturated Substrates

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a fundamental method for creating organosilicon compounds. rsc.org While research specifically detailing this compound is limited, extensive studies on closely related secondary silanes like diphenylsilane (H₂SiPh₂) illuminate the reaction's behavior and utility. The process is often challenged by the need for precise control over regio- and stereochemistry, as the reaction can yield various isomers (β-Z, β-E, and α-vinylsilanes). rsc.org

Platinum-based catalysts are frequently employed due to their high activity and selectivity. core.ac.ukresearchgate.net For instance, a platinum-N-heterocyclic carbene (NHC) complex, [Pt(IPr*OMe)(dvtms)], has demonstrated high catalytic activity for the β-E-selective hydrosilylation of terminal alkynes with various secondary silanes. rsc.orgrsc.orgresearchgate.net Depending on the reactant ratios, this system can selectively produce either mono- or disubstituted vinylsilanes. rsc.org The combination of platinum-catalyzed hydrosilylation with subsequent palladium-catalyzed cross-coupling provides a powerful method for the formal hydrocarbation of terminal alkynes. organic-chemistry.org

Ruthenium complexes also serve as effective catalysts. researchgate.net A ruthenium dihydrogen complex, [RuH₂(η²-H₂)₂(PCy₃)₂], has been used for the highly regioselective monohydrosilylation of aromatic nitriles with secondary silanes, including diphenylsilane. acs.orgwhiterose.ac.uk Mechanistic studies reveal that the reaction proceeds through the formation of ruthenium σ-Si–H complexes, which are key to the reaction's selectivity. acs.orgwhiterose.ac.ukdoi.org The catalytic cycle involves the displacement of dihydrogen ligands by the silane (B1218182), followed by the reaction of the resulting σ-silane complex with the nitrile to form an N-silylimine. acs.orgwhiterose.ac.uk This process is highly efficient, achieving high yields in short reaction times. doi.org

Table 1: Catalytic Hydrosilylation of Benzonitrile with Diphenylsilane

Catalyst Product Yield Time Conditions Source
[RuH₂(η²-H₂)₂(PCy₃)₂] (2.5 mol%) PhCH=NSiHPh₂ 96% 12 min THF-d₈, Room Temp. doi.org

Manganese-catalyzed hydrosilylation of various carbonyl-containing substrates has also been explored, showcasing the versatility of transition metals in these transformations. researchgate.net Furthermore, photoinduced hydrosilylation, using initiators like benzophenone, offers an alternative to metal catalysis. In such systems, the structure of the silane influences reactivity, with diphenylsilane showing high efficiency due to a balance of electronic effects and steric hindrance.

Reductive Processes and Cross-Coupling Reactions Utilizing Silane Reagents

Silanes, including this compound derivatives, are valuable reagents in reductive processes and cross-coupling reactions. gelest.com In metal-free reductive aminations, a combination of a Brønsted acid (like benzenesulfonic acid) and phenylsilane (B129415) has proven effective for reducing carboxylic acids in the presence of amines. nottingham.ac.uk Diphenylsilane, activated by an N-heterocyclic carbene (NHC), can also facilitate the hydrosilylation of carbonyl derivatives under mild conditions. organic-chemistry.org A notable application is the direct conversion of carboxylic acids to aldehydes using an air-stable nickel precatalyst with diphenylsilane as the reductant, which avoids overreduction to alcohols. organic-chemistry.org

In the realm of cross-coupling, silanes participate in reactions that form new carbon-carbon bonds. The Hiyama coupling, for example, involves the palladium-catalyzed reaction of organosilanes with organic halides. lsu.edu The activation of the Si-C bond, often by a fluoride source, is a critical step in the catalytic cycle. lsu.edu Research has also explored the use of diphenylmethyl silyl ethers for intermolecular deoxygenative alkylations. lsu.edu

The versatility of silanes is further demonstrated in various reductive coupling reactions:

Reductive Amination: A [RuCl₂(p-cymene)]₂/Ph₂SiH₂ system is highly chemoselective for the reductive amination of aldehydes with anilines. organic-chemistry.org

Reductive Coupling of Nitroarenes: A phosphacycle can catalyze the cross-selective intermolecular NN reductive coupling of nitroarenes and anilines using a hydrosilane as the reductant. organic-chemistry.org

Deoxygenative Alkylations: Indium trichloride (B1173362) catalyzes the deoxygenative alkylation of alcohol derivatives, a process where silane reagents play a key role. lsu.edu

Si-N Bond Forming Reactions, Including Cross-Dehydrocoupling

The formation of silicon-nitrogen (Si-N) bonds via the cross-dehydrocoupling of silanes and amines is an atom-economical method that produces hydrogen gas as the only byproduct. researchgate.net This transformation is a key strategy for synthesizing silylamines and related compounds. nih.gov

A variety of catalytic systems have been developed for this purpose:

Metal-Free Catalysis: The Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃, effectively catalyzes the dehydrocoupling of hydrosilanes with anilines, carbazoles, and indoles. researchgate.netuvic.ca Notably, the reaction of indoles with diphenyl(methyl)silane proceeds with high diastereoselectivity to yield N-silyl indolines. researchgate.net

Copper Catalysis: Cuprous chloride (CuCl) catalyzes the reaction between hydrosilanes, such as diphenylsilane, and primary amines to form silazanes. cdnsciencepub.comcdnsciencepub.comacs.org The product distribution (monosilazane, disilazane, etc.) can be controlled by adjusting the reactant ratios. cdnsciencepub.comcdnsciencepub.com

Alkaline Earth Metal Catalysis: Homoleptic alkaline earth hexamethyldisilazides, such as [Ca{N(SiMe₃)₂}₂]₂, are active precatalysts for the dehydrocoupling of a wide range of amines and silanes, including the reaction of diethylamine (B46881) with diphenylsilane. researchgate.netrsc.org

p-Block Metal Catalysis: The aluminum amide Al(NMe₂)₃ can act as a catalyst for dehydrogenic Si-N bond formation, representing a rare example of a p-block metal system for this transformation. rsc.org

Another approach to Si-N bond formation is the catalytic amination of silanes through nitrene insertion into the Si-H bond. A copper(I) complex with a trispyrazolylborate ligand has been shown to catalyze the transfer of a nitrene group to various silanes, including diphenylsilane, to exclusively form Si-NH moieties. acs.org

Table 2: Catalytic Systems for Si-N Cross-Dehydrocoupling

Catalyst System Silane Substrate(s) Amine Substrate(s) Key Features Source(s)
B(C₆F₅)₃ Diphenyl(methyl)silane Indoles Metal-free, high diastereoselectivity for N-silyl indolines. researchgate.netresearchgate.net
CuCl Diphenylsilane Aniline, Benzylamine Product distribution controllable by reactant ratios. cdnsciencepub.comcdnsciencepub.com
[Ca{N(SiMe₃)₂}₂]₂ Diphenylsilane Diethylamine Active under mild conditions (25–60 °C). researchgate.netrsc.org
Al(NMe₂)₃ Various Silanes Various Amines First p-block metal catalytic system for this reaction. rsc.org

Investigations into Other Organometallic Catalytic Cycles

The utility of this compound and related compounds extends to a variety of other organometallic catalytic cycles. The unique electronic and steric properties of these silanes can influence the course and efficiency of these reactions. ulaval.ca

Heavier alkaline earth metal complexes, for instance, have been investigated for a range of catalytic transformations beyond Si-N coupling, including hydroamination, hydrophosphination, and hydrosilylation, often proceeding via σ-bond metathesis and insertion steps. royalsocietypublishing.orgroyalsocietypublishing.org

Ruthenium complexes are also central to various catalytic cycles. Cationic ruthenium catalysts can mediate the chemo- and regioselective reduction of N-heterocycles, such as pyridines, using silanes to produce N-silyl dihydropyridines. acs.org The catalytic cycle involves the loss of aromaticity in the pyridine (B92270) ring upon hydrosilylation. acs.org In a different transformation, platinum catalysts have been used for the acceptorless dehydrogenative coupling of hydrosilanes with the C-H bonds of arenes. For example, the reaction of benzene (B151609) with diphenylmethylsilane can generate triphenylmethylsilane. acs.org

Tellurorhodamine has been shown to act as a photocatalyst for the aerobic oxidation of organosilanes. rsc.org In this cycle, diphenylmethylsilane is oxidized to its corresponding silanol, with molecular oxygen serving as the terminal oxidant. rsc.org Additionally, the synthesis of oligosiloxanes can be achieved through the dehydrocoupling of hydrosilanes and silanols, catalyzed by the moisture-tolerant Lewis acid (C₆F₅)₃B(OH₂). bohrium.com The compound can also be used as a precursor for other organosilicon compounds, such as (diphenylmethyl)trimethoxysilane, which is valuable as a coupling agent and surface modifier after hydrolysis and condensation reactions. vulcanchem.com

Applications of Diphenyl Diphenylmethyl Silane in Materials Science and Polymer Chemistry

Utilization in Advanced Silicone Polymer Synthesis and Modification

Organofunctional silanes, particularly those containing phenyl groups, are integral to the synthesis of specialized silicone polymers. The incorporation of these groups into the polymer backbone can significantly alter the material's properties.

Precursors for High-Performance Silicone Resins and Elastomers

Phenyl silanes are widely used as precursors in the production of phenyl silicone oils, resins, and rubbers. sinosil.com The synthesis of high-performance silicone resins often involves the hydrolysis and condensation of silane (B1218182) precursors to create a three-dimensional siloxane network. dakenchem.com The inclusion of phenyl groups, such as those in Diphenyl(diphenylmethyl)silane, imparts several desirable characteristics to the final polymer:

Enhanced Thermal Stability: The rigid structure of the phenyl groups increases the thermal stability of the silicone polymer, making it suitable for high-temperature applications. sinosil.comdakenchem.com

Improved Radiation Resistance: Phenyl-containing silicones exhibit greater resistance to degradation from radiation compared to standard polydimethylsiloxane (B3030410) (PDMS). sinosil.com

Modified Refractive Index: The presence of phenyl groups increases the refractive index of silicone elastomers. This property is crucial for optical applications, such as high-refractive-index LED encapsulants. sinosil.comgelest.com

Improved Low-Temperature Properties: The introduction of a moderate percentage of phenyl groups can disrupt the crystallization of polydimethylsiloxane chains, thereby improving the flexibility of the material at low temperatures. gelest.com

A hydroxy-terminated random copolymer of dimethylsiloxane–diphenylsiloxane (PPDMS), for example, can be prepared from hydroxy silicone oil and diphenylsilylene glycol via a condensation reaction to create liquid diphenyl silicone rubber. nih.gov This demonstrates how diphenyl-functional silanes serve as key building blocks for advanced silicone materials.

Property EnhancementContributing Structural FeatureRelevant Application Area
High Thermal StabilityPhenyl GroupsHigh-Temperature Sealants, Coatings
Radiation ResistancePhenyl GroupsAerospace Components, Nuclear Industry
High Refractive IndexPhenyl GroupsLED Encapsulants, Optical Lenses
Low-Temperature FlexibilityPhenyl GroupsAutomotive Gaskets, Seals

Cross-linking Agents in Polymer Systems for Enhanced Mechanical Properties

This network significantly improves key mechanical and resistance properties:

Tensile Strength and Elasticity: Cross-linking transforms a collection of individual polymer chains into a single, interconnected molecule, increasing strength and elasticity. evonik.comhengdasilane.com

Thermal Stability: The strong, stable siloxane bonds raise the thermal operating range of the polymer. specialchem.com

Chemical and Moisture Resistance: The cross-linked network provides a more robust barrier against chemical attack and moisture ingress. evonik.comsinosil.com

While peroxide cross-linking is a common method, silane cross-linking offers greater process flexibility, as the reaction can be triggered after extrusion or molding by exposure to moisture. specialchem.comresearchgate.net The addition of silane coupling agents to polymer composites has been shown to improve mechanical properties by strengthening the bond between the polymer matrix and inorganic fillers. researchgate.net

Co-Agent TypePolymer SystemObserved Effect on Mechanical PropertiesResearch Finding
3-aminopropyl trimethoxysilaneLinseed oil-based waterborne polyurethaneEnhanced mechanical properties and thermal stability.A 5 wt% addition acted as an effective crosslinking agent. researchgate.net
3−glycidoxypropyltrimethoxysilanePolyurethane/Water GlassImproved compatibility between inorganic fillers and the polymer matrix, leading to better stress distribution.The silane's alkoxy groups hydrolyze to form reactive silanols that bond with the water glass. researchgate.net
Various SilanesPolyethylene (PE)Increased thermal stability, environmental stress crack resistance (ESCR), and resistance to slow crack growth.Silane cross-linking (creating PEX or XLPE) is essential for high-performance PE applications. specialchem.com

Surface Modification of Inorganic Materials and Nanoparticles

Silane coupling agents are bifunctional molecules used to create a durable bond between dissimilar materials, specifically organic polymers and inorganic substrates like fillers, glass, or metals. cnrs.frdow.com This surface modification is critical for creating high-performance composite materials and functional coatings.

Enhancing Interfacial Adhesion and Compatibility in Composite Materials

This enhanced interfacial adhesion leads to:

Improved Stress Transfer: A strong interface allows stress to be transferred efficiently from the polymer matrix to the reinforcing filler, improving the mechanical properties of the composite. nih.gov

Better Filler Dispersion: Surface modification of nanoparticles with silanes can prevent their agglomeration, leading to a more uniform dispersion within the polymer matrix. nih.govresearchgate.net

Increased Durability: By preventing moisture from penetrating the filler-matrix interface, silanes improve the long-term durability and environmental resistance of the composite material. cnrs.fr

For instance, treating nano-Al2O3 particles with a silane coupling agent was shown to improve their interfacial compatibility with a polyimide (PI) matrix, enhancing the compressive strength and elastic modulus of the resulting composite. mdpi.com Similarly, in silica-filled rubber composites used in "green tires," bifunctional silanes chemically bond the silica (B1680970) to the natural rubber, which is crucial for performance. mdpi.comresearchgate.net

Silane TreatmentSubstrate/FillerPolymer MatrixOutcome
Cationic styrylamine (B14882868) silaneAlumina (Al2O3)Vinyl-ester resinSignificantly improved adhesion and durability of the bonded system. cnrs.fr
3-aminopropyltriethoxysilane (APS)Recycled Carbon FiberPolyamide (PA6)Increased interfacial shear strength by ~15% compared to commercial carbon fiber. nih.gov
Organically modified SiO2Silica (SiO2) NanoparticlesPolypropylene (PP)Improved nanoparticle dispersion, promoting grafting reactions and enhancing mechanical toughness. nih.gov

Development of Functional Coatings with Tailored Surface Characteristics

Silanes are instrumental in the development of functional coatings that impart specific properties to a surface. The organic group on the silane dictates the final surface characteristic. gelest.com

Hydrophobic Coatings: Silanes with non-polar organic groups, such as the phenyl groups in this compound, are used to create water-repellent (hydrophobic) surfaces. gelest.com These coatings work by creating a non-polar interphase that shields the polar surface from interacting with water. gelest.com While hydrophobic, these silane and silicone-derived coatings often maintain permeability to water vapor, which allows the substrate to "breathe" and reduces deterioration from trapped moisture. gelest.com

Adhesion-Promoting Primers: Silanes are used as primers to improve the adhesion of paints, inks, and sealants to inorganic substrates. dow.com A functional silane can improve the compatibility between organic and inorganic compounds in a coating solution. google.com

Protective and Durable Coatings: The strong Si-O-Si bonds formed upon curing create a durable network that offers excellent resistance to weathering, UV radiation, and chemicals. hengdasilane.comsinosil.com This makes silane-based coatings suitable for demanding applications such as protecting building facades and automotive exteriors. dakenchem.com

The selection of the silane allows for the precise tailoring of surface properties, enabling the design of advanced coatings for a wide range of applications, from anti-stiction layers to protective treatments for concrete. gelest.com

Integration into Novel Polymer Architectures

The versatility of silane chemistry allows for its integration into complex and novel polymer architectures beyond simple linear chains or cross-linked networks. nih.gov The ability to control polymerization and functionalize polymers at specific sites has opened pathways to materials with highly specialized structures and properties. nih.govresearchgate.net

The synthesis of complex polymeric architectures (CPAs) often relies on creating precursors with multiple initiation sites for polymer growth. rsc.org Silanes can be incorporated into these systems to create organic-inorganic hybrid polymers with enhanced thermal and mechanical properties compared to purely organic structures. nih.gov

Examples of novel architectures involving silanes include:

Hyperbranched Polymers (HBPs): Silanes can be used as core or branching units in the synthesis of HBPs. These molecules have a highly branched, tree-like structure with a large number of terminal functional groups, leading to unique properties like low viscosity and high solubility. nih.gov

Side-Loop Polymers: A novel polymer architecture can be created through the hydrosilylation of a polymer like polybutadiene (B167195) with a difunctional silane. This process attaches polysiloxane side-loops onto a hydrocarbon backbone, anchoring both ends of the side chain and preventing their migration to the surface, which can enhance temporal stability. sci-hub.se

Star Polymers and "Star-on-Star" Architectures: Advanced polymerization techniques allow for the creation of multi-arm star polymers. Highly efficient functionalization methods can create precursors for ultra-high chain density CPAs, such as 45-arm star polymers based on a cyclodextrin (B1172386) core. rsc.org Silane-functionalized cores could serve as a basis for such complex structures.

Polyethers via Reductive Etherification: Silane-mediated reactions, such as the reductive etherification of dialdehydes, offer a robust method for synthesizing polyethers with controlled structures and the potential for post-polymerization modification to create more complex architectures. acs.org

The integration of silanes like this compound into these advanced structures offers a pathway to new materials with precisely engineered properties, combining the processability of polymers with the durability and functionality of silicon-based chemistry.

Design of Silicon-Containing Polymeric Backbones (e.g., Poly(azomethine)s) for Advanced Applications

The incorporation of silicon atoms, specifically through diphenylsilane (B1312307) moieties, into the main chain of polymers is a key strategy for developing materials with enhanced properties. Poly(azomethine)s, also known as poly(imines) or Schiff-base polymers, are a class of conjugated polymers that have garnered significant interest due to their straightforward synthesis and isoelectronic relationship with highly electroluminescent polymers. mdpi.com The introduction of a diphenylsilane unit into the poly(azomethine) backbone imparts several desirable characteristics.

Research has demonstrated the synthesis of various aromatic poly(azomethine)s where a diphenylsilane group acts as a central structural element. researchgate.net These polymers are typically prepared through the polycondensation of diamine and dialdehyde (B1249045) monomers, at least one of which contains the diphenylsilane moiety. researchgate.netresearchgate.net This synthetic route is advantageous as it often proceeds without generating undesirable byproducts. mdpi.com

The presence of the diphenylsilane core significantly influences the resulting polymer's properties:

Thermal Stability : Polymers containing diphenylsilane units exhibit high thermal stability. For instance, silicon-containing poly(azomethine)s have shown stability at temperatures ranging from 501°C to 538°C. uc.clresearchgate.net This robustness makes them suitable for applications requiring materials that can withstand high temperatures.

Solubility : A common challenge with rigid-rod polymers is their poor solubility, which complicates processing. The incorporation of bulky groups like diphenylsilane can disrupt polymer chain packing, thereby improving solubility in common organic solvents like chloroform (B151607) and tetrahydrofuran (B95107). researchgate.netresearchgate.net This enhanced solubility is crucial for creating thin films for electronic devices using techniques like spin-coating. researchgate.net

Structural Rigidity and Morphology : The diphenylsilane unit contributes to the rigidity of the polymer backbone. researchgate.net The resulting materials are often amorphous or semi-crystalline and can form homogeneous films, a critical requirement for optoelectronic device fabrication. mdpi.comresearchgate.net

The table below summarizes the properties of representative silicon-containing poly(azomethine)s.

Polymer IDMonomersThermal Stability (Decomposition Temp.)Band Gap (eV)Key FeatureReference
PAzM-Ph 4',4'''-(diphenylsilanediyl)bis([1,1'-biphenyl]-4-carbaldehyde) + p-phenylenediamine501-538 °C2.83Lower energy transition due to TPS-core uc.clresearchgate.net
o-SBB2 Silicon-based dialdehyde with 1,1'-binaphthalene (B165201) diamine>480 °C (10% weight loss)2.65-2.72High thermal stability and solubility in non-polar solvents researchgate.netresearchgate.net
P-1 Dihydroxy compound with imine bonding + silane dichloride-2.63Contains both silane and phosphazene groups nih.gov

This table is interactive. Click on the headers to sort the data.

Controlled Polymer Synthesis and Architectural Control via Organosilane Chemistry

Organosilane chemistry provides a versatile toolkit for achieving a high degree of control over polymer synthesis and architecture. spast.org This control is essential for producing polymers with predictable molecular weights, low dispersity, and complex structures such as block copolymers or star-shaped polymers, which are often required for advanced applications. researchgate.net

The reactivity of organosilanes can be tailored by altering the groups attached to the silicon atom. thermofishersci.in This tunability is exploited in several controlled polymerization techniques:

Anionic Polymerization : Living anionic polymerization is a powerful method for synthesizing polymers with well-defined structures. In this context, reagents like 1,1-diphenylethylene (B42955) (DPE) are used to "cap" the living polymer chain ends. acs.org This capping step moderates the reactivity of the anionic chain end, which can prevent undesirable side reactions during subsequent steps, such as grafting onto a polymer backbone. acs.org This strategy allows for the synthesis of complex architectures like graft copolymers with controlled branch length and density. acs.org

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization : RAFT is a form of reversible-deactivation radical polymerization that enables control over the polymerization process. nih.gov The choice of the chain transfer agent (CTA) is crucial for the success of RAFT. A novel symmetrical trithiocarbonate (B1256668) CTA incorporating diphenylmethyl as the stabilizing 'R' group has been developed. nih.gov This CTA has demonstrated effective control over the polymerization of challenging monomers like methacrylates, yielding polymers with low dispersity (Đ < 1.5) and enabling the synthesis of block copolymers. nih.gov The diphenylmethyl group plays a key role in the reversible fragmentation process that underpins the controlled nature of RAFT.

Crosslinking Agents : Organofunctional alkoxysilanes can be grafted onto a polymer backbone. Subsequent hydrolysis and condensation of the silane groups lead to the formation of a stable, three-dimensional siloxane network (-Si-O-Si-). This crosslinking mechanism, facilitated by organosilane chemistry, is used to enhance the durability, water resistance, and heat resistance of various resins and coatings.

The ability to precisely manipulate polymer structures through organosilane chemistry is fundamental to creating materials with properties fine-tuned for specific, high-performance applications.

Advanced Material Applications

The unique properties imparted by the diphenylsilane moiety make the resulting polymers highly suitable for advanced material applications, particularly in the fields of optoelectronics and energy technologies.

Optoelectronic Materials and Devices

Polymers containing diphenylsilane units, especially poly(azomethine)s, are promising candidates for use in optoelectronic devices like organic light-emitting diodes (OLEDs) and polymer solar cells. mdpi.com Their utility stems from their tunable electronic and optical properties. researchgate.net

Band Gap Engineering : The optical band gap is a critical parameter for semiconductor materials. For silicon-containing poly(azomethine)s, band gaps have been reported in the range of 2.65 eV to 3.14 eV. researchgate.netresearchgate.net This range, which corresponds to absorption in the UV-visible spectrum, makes them wide-band-gap semiconductors. The specific band gap can be tuned by modifying the polymer's chemical structure, such as by altering the groups attached to the silicon atom or the aromatic units in the backbone. researchgate.netuc.cl

Photoluminescence : Many of these polymers exhibit photoluminescence, meaning they emit light after absorbing it. researchgate.net For example, certain oligo(azine)s with diphenylsilane units show violet emission. researchgate.net This property is the basis for their potential use as emissive layers in OLEDs.

Conductivity : While intrinsically they are semiconductors, the conductivity of these materials can be increased through doping. mdpi.com This allows for their use in various components of an electronic device, from the active semiconductor layer to charge-transport layers.

The table below highlights the optoelectronic properties of specific silicon-containing polymers.

Polymer IDBand Gap (eV)Emission ColorKey Optoelectronic PropertyPotential ApplicationReference
PAzM-Ph 2.83-Wide-band gap semiconductorOptoelectronic devices uc.clresearchgate.net
PPVSi-Ph 2.81-Lower energy transition than PAzM-PhOptoelectronic devices uc.clresearchgate.net
polySB2 2.65–2.72-Effective π-conjugationWide-band-gap semiconductor materials researchgate.net
PAZ-4 2.65 (film)VioletUV-A absorption, resistivity of 29.24 Ω cmWide-band gap materials researchgate.net

This table is interactive. Click on the headers to sort the data.

The combination of high thermal stability, good processability, and desirable optoelectronic properties positions these silicon-containing polymers as a versatile platform for developing next-generation electronic devices. researchgate.netmdpi.com

Energy Harvesting Technologies and Nanocomposites

Organosilanes are crucial in the development of advanced nanocomposites for various applications, including energy harvesting. mdpi.com Nanocomposites, which consist of a polymer matrix reinforced with nanoscale fillers, often suffer from particle agglomeration and poor interfacial adhesion between the organic polymer and the inorganic nanoparticles. nih.gov

Organosilanes function as versatile coupling agents that bridge this incompatibility. spast.orgnih.gov The general mechanism involves the silane molecule, which has a dual-functionality structure:

Hydrolysable Group : One end of the silane has hydrolysable groups (like alkoxy groups) that react with hydroxyl groups on the surface of inorganic nanoparticles (e.g., SiO₂, Al₂O₃). spast.org This reaction forms strong, covalent M-O-Si bonds (where M is a metal or silicon atom from the nanoparticle surface).

Organofunctional Group : The other end of the silane has an organic group that is compatible or can react with the polymer matrix. spast.org

This dual action creates a robust interface between the filler and the polymer, leading to uniform dispersion of the nanoparticles and enhanced material properties. mdpi.comnih.gov While research specifically detailing this compound in energy harvesting nanocomposites is not prominent, the underlying principles of organosilane chemistry are fundamental to this field.

The improved properties of silane-modified nanocomposites are highly beneficial for energy harvesting technologies such as triboelectric nanogenerators (TENGs). mdpi.com These devices convert mechanical energy into electricity, and their performance is heavily dependent on the material's surface characteristics and mechanical durability. By using silanes to create well-dispersed, strongly-bonded nanocomposites, it is possible to:

Enhance mechanical properties, making the devices more robust and reliable. mdpi.com

Improve electrical and thermal conductivity, which can be crucial for efficient energy conversion and dissipation. mdpi.com

Tailor surface properties to optimize the triboelectric effect. mdpi.com

Therefore, the chemistry embodied by compounds like this compound is integral to the broader strategy of designing high-performance nanocomposites for next-generation energy harvesting solutions. mdpi.com

Emerging Research Directions and Future Perspectives

Development of More Sustainable and Green Synthetic Methodologies for Organosilanes

The chemical industry's shift towards green chemistry is profoundly influencing the synthesis of organosilicon compounds. researchgate.netcollege-de-france.fr Historically, the production of organosilanes, such as the precursors for Diphenyl(diphenylmethyl)silane, has relied on methods like the Müller-Rochow direct process, which can involve harsh conditions and chlorinated intermediates. mdpi.comresearchgate.net The future of organosilane synthesis lies in developing more environmentally benign and efficient pathways.

Key research directions include:

Chlorine-Free Synthesis: A major goal is to move away from chlorinated silanes by exploring direct reactions with alcohols, which presents a significant challenge but promises a greener process. mdpi.comresearchgate.net

Earth-Abundant Metal Catalysis: The hydrosilylation reaction, fundamental to creating Si-C bonds, traditionally uses expensive and toxic precious metal catalysts like platinum (e.g., Karstedt's catalyst). nih.govacs.org Research is now focused on developing effective catalysts based on more sustainable, earth-abundant metals such as iron, cobalt, and nickel. nih.govacs.orgacs.org These new systems aim to replicate the high activity and selectivity of platinum-based catalysts without the associated economic and environmental costs. nih.gov

Photocatalysis: Visible-light-driven synthesis is an emerging green strategy for creating organosilanes, offering mild reaction conditions and unique reactivity patterns compared to traditional thermal methods. sioc-journal.cn

Atom Economy: Future synthetic designs will prioritize atom economy, ensuring that the maximum amount of starting materials is incorporated into the final product, thus minimizing waste. college-de-france.fr

These advancements are broadly applicable to all organosilanes and would be crucial for the sustainable production of specialized molecules like this compound.

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Organosilanes

AspectTraditional Method (e.g., Müller-Rochow)Emerging Green Methodologies
CatalystsPrecious metals (Pt, Rh, Ru) for hydrosilylation. nih.govEarth-abundant metals (Fe, Co, Ni), photocatalysts. nih.govsioc-journal.cn
ReagentsOften involves organochlorosilanes. mdpi.comFocus on chlorine-free routes (e.g., using alcohols). researchgate.net
SolventsOften volatile organic compounds (VOCs).Greener solvents from biomass; solvent-free mechanochemistry. college-de-france.fr
Energy SourceHigh temperatures, significant energy input. mdpi.comLower temperatures, visible light energy. college-de-france.frsioc-journal.cn
ByproductsCan produce toxic and corrosive waste. college-de-france.frReduced waste through higher atom economy. college-de-france.fr

Exploration of Novel Catalytic Systems and Asymmetric Transformations Utilizing this compound Motifs

The sterically demanding nature of the diphenyl(diphenylmethyl)silyl group makes it an intriguing component for designing new catalytic systems and for use in asymmetric transformations. While catalysts specifically containing this exact motif are not yet prevalent, research on other bulky silyl (B83357) groups provides a clear indication of its potential.

In asymmetric synthesis, achieving high enantioselectivity often relies on creating a well-defined and sterically hindered chiral environment around a catalytic center. The sheer size of the diphenyl(diphenylmethyl)silyl group could be exploited to:

Control Stereoselectivity: Serve as a bulky directing group, blocking one face of a prochiral molecule to guide the approach of a reagent, thereby achieving high enantioselectivity in reactions like asymmetric hydrogenation or hydrosilylation. rsc.org

Develop Novel Chiral Ligands: Incorporate the Si-stereogenic center, created by having four different substituents on the silicon atom, into ligand design. The synthesis of such Si-stereogenic compounds is an active area of research, with organocatalytic methods showing promise for the desymmetrization of prochiral silanediols. acs.orgresearchgate.net The bulk of the diphenyl(diphenylmethyl)silyl group would be a critical factor in the success of such asymmetric inductions. acs.org

Create Shape-Selective Catalysts: When incorporated into solid supports like mesoporous silica (B1680970), the bulky silyl group could help form specific cavity sizes, leading to catalysts that select substrates based on their shape and size. rsc.org

The development of novel catalyst systems is moving beyond precious metals to include complexes of nickel, cobalt, and iron, often stabilized by carefully designed ligands to control reactivity and selectivity. acs.orgmdpi.com The electronic and steric properties of the diphenyl(diphenylmethyl)silyl group could be used to tune the activity of these next-generation catalysts.

Advanced Functional Material Design Based on Tailored Properties of the Diphenyl(diphenylmethyl)silyl Group

The properties of organosilicon materials can be precisely tuned by changing the organic substituents on the silicon atom. wiley-vch.de The diphenyl(diphenylmethyl)silyl group is expected to impart a unique combination of properties, making it a valuable building block for advanced functional materials.

Potential properties and applications include:

Enhanced Thermal Stability and Hydrophobicity: The large, non-polar organic shell provided by the four phenyl groups would create materials with exceptional thermal stability and water-repellent (hydrophobic) properties. This is highly desirable for creating durable coatings, sealants, and resins for use in harsh environments. iust.ac.ir

High Refractive Index Materials: The high density of phenyl groups could lead to polymers with a high refractive index, a property sought after for optical applications such as advanced lenses, anti-reflective coatings, and materials for light-emitting diodes (LEDs).

π-Conjugated Systems for Electronics: The phenyl groups offer sites for further functionalization, allowing for the creation of extended π-conjugated systems. When integrated into a polymer backbone, these motifs could be used to develop novel charge-transporting materials for applications in organic electronics, such as organic photovoltaics (OPVs) and field-effect transistors (OFETs). rsc.org

Surface Modification: The group's reactivity could be used to graft it onto surfaces, fundamentally altering their properties. For instance, modifying the surface of perovskites in solar cells with robust organosilane layers has been shown to improve performance and stability. researchgate.net The bulk and hydrophobicity of the diphenyl(diphenylmethyl)silyl group would make it a prime candidate for creating such protective layers.

Table 2: Projected Properties and Applications of the Diphenyl(diphenylmethyl)silyl Group in Materials Science

Projected PropertyStructural OriginPotential Application Area
High Thermal StabilityStrong Si-C bonds, bulky protective organic groups.High-performance polymers, resins, and coatings. iust.ac.ir
Extreme HydrophobicityLarge, non-polar hydrocarbon structure.Water-repellent coatings, moisture barriers for electronics. researchgate.net
High Refractive IndexHigh density of aromatic (phenyl) rings.Optical materials, lenses, optoelectronic devices.
Tunable Electronic PropertiesPhenyl groups allow for π-stacking and further functionalization.Organic semiconductors, sensors, charge-transporting materials. rsc.org
Steric ControlSignificant steric hindrance from the bulky group.Controlled porosity in mesoporous materials, selective membranes. rsc.org

Interdisciplinary Research Incorporating Organosilicon Chemistry into Biological and Medical Materials Science

An exciting frontier is the fusion of organosilicon chemistry with biology and medicine. iust.ac.irresearchgate.net Organosilicon polymers, particularly polysiloxanes, are known for their biocompatibility and are used in a wide range of medical devices. nih.gov The interdisciplinary effort focuses on designing new silicon-based materials for advanced biomedical applications. nih.gov

The diphenyl(diphenylmethyl)silyl group could contribute to this field by:

Creating Biocompatible, Durable Coatings: Its hydrophobicity and stability could be used to create coatings for medical implants (e.g., orthopedic implants or glaucoma drainage devices) to prevent biofouling and improve their longevity in the body. nih.gov

Drug Delivery Systems: Functionalized organosilica nanoparticles are being explored for drug delivery. nih.gov The bulky nature of the diphenyl(diphenylmethyl)silyl group could be used to create a porous matrix with controlled release characteristics, where the drug molecule is physically entrapped and released at a predictable rate.

Tissue Engineering: Organosilicon polymers are being investigated as scaffolds for bone tissue regeneration. nih.gov The ability to tailor the surface properties using specific silyl groups could help in controlling cell adhesion, proliferation, and differentiation.

While much of the current research focuses on polysiloxanes and simpler silanes, the principles of tuning material properties for biological interaction are directly applicable. nih.gov Future work will likely involve creating more complex and precisely functionalized organosilanes to meet specific biological challenges.

Application of Artificial Intelligence and Machine Learning in Predictive Organosilicon Chemistry

Key applications in the context of a molecule like this compound include:

Property Prediction: ML models can be trained to predict the physicochemical properties of organosilanes (e.g., reactivity, solubility, thermal stability) based solely on their molecular structure. nih.govresearchgate.net This is particularly valuable for complex molecules where experimental determination is costly and time-consuming. Notably, standard models often fail for organosilicons, necessitating the development of specialized algorithms. nih.gov

Reaction Optimization: AI can predict the outcomes of chemical reactions under various conditions (catalyst, solvent, temperature), helping chemists to quickly identify the optimal parameters for synthesizing a target molecule, accelerating the development of the green synthetic methods discussed in section 8.1. jscholaronline.org

Materials Discovery: Machine learning algorithms can screen vast virtual libraries of potential organosilicon structures to identify candidates with desired properties for a specific application, such as a new polymer for an electronic device or a new coating with superior durability. tandfonline.com This in silico approach dramatically accelerates the materials design cycle. chemrxiv.org

For a molecule like this compound, ML could predict its behavior in a polymer matrix, its potential as a ligand in a catalytic system, or its thermochemical properties, guiding experimental efforts toward the most promising applications. researchgate.net

Table 3: Summary of Machine Learning Applications in Organosilicon Chemistry

Application AreaML/AI ContributionRelevance to this compound
Property PredictionPredicts physicochemical and thermochemical properties from molecular structure. nih.govresearchgate.netEstimates stability, solubility, and electronic properties without synthesis.
Synthesis & ReactivityOptimizes reaction conditions; predicts reaction outcomes and catalyst performance. jscholaronline.orgAids in designing efficient and sustainable synthetic routes.
Materials DesignScreens virtual libraries for materials with target properties (e.g., adhesive strength, optical properties). tandfonline.comIdentifies optimal applications in polymers, coatings, or electronic materials.
Quantum ChemistryAccelerates quantum mechanical calculations for large molecules. chemrxiv.orgEnables accurate calculation of electronic structure and properties.

Q & A

What are the common synthetic protocols for diphenyl(diphenylmethyl)silane, and how do reaction conditions influence yield?

Basic Research Question
this compound is typically synthesized via alkoxylation reactions. For example, Method G involves reacting diphenylmethylsilanol with alcohols (e.g., 1-phenylpropanol) under anhydrous conditions, yielding 95% product (entry 4, Table 3.4) . Key parameters include:

  • Catalyst choice : Acidic or basic catalysts (e.g., TMSOTf) accelerate silanol-alcohol coupling.
  • Solvent : Toluene or THF ensures homogeneity and minimizes side reactions.
  • Temperature : Reactions proceed optimally at 60–80°C.
    Post-synthesis, the product is isolated via vacuum distillation or column chromatography.

How is this compound characterized structurally and quantitatively?

Basic Research Question
Nuclear magnetic resonance (NMR) spectroscopy is the primary tool for structural validation:

  • ¹H NMR (250 MHz, CDCl₃): Peaks at δ 7.61–7.23 (m, 20H) confirm aromatic protons, while δ 0.50 (s, 3H) corresponds to methyl groups on silicon .
  • Yield quantification : Gas chromatography (GC) or HPLC with internal standards (e.g., dodecane) ensures >95% purity .

How can researchers resolve discrepancies in reported yields for this compound synthesis?

Advanced Research Question
Yield variations (e.g., 47% vs. 95%) arise from methodological differences:

  • Scale : Smaller scales (1.26 mmol) may suffer from inefficiencies in mixing or heat transfer, reducing yields .
  • Reagent purity : Impurities in silanol precursors or alcohols introduce competing side reactions.
  • Workup protocols : Incomplete removal of byproducts (e.g., HCl in Method I) can depress yields .
    Mitigation strategies : Optimize stoichiometry (1:1.2 silanol:alcohol), use inert atmospheres, and validate reagent purity via GC-MS.

What role does this compound play in polymer crosslinking, and how is its efficacy evaluated?

Advanced Research Question
In adhesive formulations, this compound crosslinks vinyl-substituted polymers via Si-O-C linkages, enabling void-free curing . Methodology includes:

  • Coupling efficiency : FTIR monitors Si-O bond formation (950–1100 cm⁻¹).
  • Mechanical testing : Lap-shear strength (up to 270 psi) quantifies joint durability .
  • Thermal analysis : DSC identifies curing exotherms (peak ~170°C) to optimize crosslinking kinetics.

What strategies maximize yield and purity in large-scale syntheses of this compound?

Advanced Research Question
High-yield synthesis requires:

  • Catalyst optimization : Lewis acids (e.g., B(C₆F₅)₃) enhance silanol reactivity without side-product formation .
  • Scale-up protocols : Continuous flow reactors improve heat/mass transfer vs. batch methods.
  • In-line purification : Molecular sieves or scavenger resins remove water and HCl during synthesis .

How are cure kinetics and thermal stability of this compound-based systems analyzed?

Advanced Research Question
Cure kinetics are studied via:

  • Isoconversional methods : Model-free analysis (e.g., Friedman method) using DSC data determines activation energy (Eₐ) and reaction order .
  • Thermogravimetric analysis (TGA) : Decomposition onset temperatures (>300°C) confirm thermal stability for high-temperature applications .
  • Real-time NMR : Monitors Si-C bond formation rates under varying temperatures .

What analytical challenges arise in quantifying trace byproducts during this compound synthesis?

Advanced Research Question
Minor byproducts (e.g., cyclosiloxanes) complicate purity assessments:

  • GC-MS with SIM mode : Targets specific m/z values (e.g., 184 for silane) to distinguish signals from noise .
  • ²⁹Si NMR : Detects silicon-containing impurities (e.g., unreacted silanol at δ −10 to −20 ppm) .
  • Standard addition : Spiking with authentic byproducts validates quantification limits (LOQ < 0.1%).

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